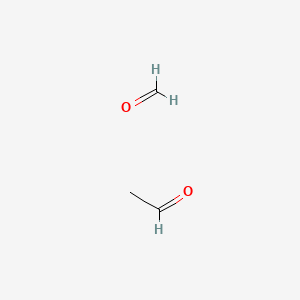

Acetaldehyde;formaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetaldehyde: (IUPAC name: ethanal) and formaldehyde (IUPAC name: methanal) are two of the simplest and most important aldehydes in organic chemistry. Acetaldehyde has the chemical formula CH₃CHO, while formaldehyde has the formula CH₂O. Both compounds are colorless gases at room temperature and have a pungent odor. They are widely used in various industrial processes and are also naturally occurring in the environment.

Méthodes De Préparation

Acetaldehyde

Oxidation of Ethanol: Ethanol is oxidized in the presence of acidified potassium dichromate (K₂Cr₂O₇) or alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.

Catalytic Dehydrogenation of Ethanol: Ethanol undergoes dehydrogenation in the presence of a copper catalyst at 573 K to yield acetaldehyde.

Wacker Process: Ethene is oxidized using a palladium chloride (PdCl₂) and copper chloride (CuCl₂) catalyst system to produce acetaldehyde.

Hydration of Acetylene: Acetylene reacts with water in the presence of a mercury catalyst to form acetaldehyde.

Formaldehyde

Oxidation of Methanol: Methanol is oxidized in the presence of a silver or copper catalyst at 300-400°C to produce formaldehyde.

FORMOX Process: Methanol is directly oxidized using metal oxide catalysts to produce formaldehyde.

Laboratory Synthesis: Formaldehyde can be prepared by the oxidation of methyl alcohol using platinized asbestos or copper lattice heated to 300°C.

Analyse Des Réactions Chimiques

Acetaldehyde

Addition Reactions: Acetaldehyde undergoes addition reactions with alcohols to form hemiacetals and acetals.

Polymerization: Acetaldehyde can polymerize to form paraldehyde and metaldehyde.

Formaldehyde

Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.

Reduction: Formaldehyde can be reduced to methanol using reducing agents like sodium borohydride.

Condensation Reactions: Formaldehyde reacts with ammonia to form hexamethylenetetramine, and with phenol to form phenol-formaldehyde resins.

Polymerization: Formaldehyde can polymerize to form paraformaldehyde and trioxane.

Applications De Recherche Scientifique

Acetaldehyde

Chemical Industry: Used as a precursor in the synthesis of acetic acid, butanol, and various other chemicals.

Biological Research: Studied for its role in alcohol metabolism and its effects on the central nervous system.

Medical Research: Investigated for its potential role in cancer development due to its DNA-damaging properties.

Formaldehyde

Chemical Industry: Used in the production of resins, plastics, and adhesives.

Biological Research: Utilized in the fixation of biological tissues and as a disinfectant.

Medical Research: Studied for its carcinogenic properties and its effects on human health.

Mécanisme D'action

Acetaldehyde

Acetaldehyde exerts its effects primarily through its reactivity with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and mutagenesis . In the central nervous system, acetaldehyde is believed to contribute to the reinforcing effects of alcohol by modulating dopamine pathways .

Formaldehyde

Formaldehyde exerts its effects through its high reactivity with nucleophilic groups in proteins and nucleic acids. It can cause cross-linking of proteins and DNA, leading to cellular dysfunction and apoptosis . Formaldehyde is also known to induce oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Acetaldehyde

Formaldehyde: Both are simple aldehydes, but formaldehyde is more reactive due to its smaller size and higher electrophilicity.

Propionaldehyde: Similar in structure but has an additional carbon atom, making it less volatile and less reactive than acetaldehyde.

Formaldehyde

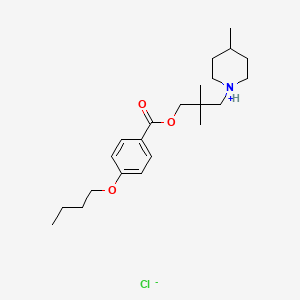

Propriétés

Numéro CAS |

68442-60-4 |

|---|---|

Formule moléculaire |

C3H6O2 |

Poids moléculaire |

74.08 g/mol |

Nom IUPAC |

acetaldehyde;formaldehyde |

InChI |

InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |

Clé InChI |

KNNPTLFTAWALOI-UHFFFAOYSA-N |

SMILES canonique |

CC=O.C=O |

Numéros CAS associés |

27342-38-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)

![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)

![6-Chloro-1-methyl-n-(4-nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13764684.png)

![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)